molecular formula C21H16BrN3O3S B12028251 (5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606959-22-2

(5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12028251
CAS No.: 606959-22-2
M. Wt: 470.3 g/mol
InChI Key: RFPOEDMXGYBKNL-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and various functional groups such as allyloxy, methoxy, and bromophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with appropriate carboxylic acid derivatives or their equivalents.

    Coupling of the Rings: The thiazole and triazole rings are then coupled through a condensation reaction with an appropriate aldehyde or ketone, forming the desired thiazolotriazole core.

    Functional Group Introduction: The allyloxy, methoxy, and bromophenyl groups are introduced through various substitution reactions, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Amines, thiols, under reflux or room temperature conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting or activating their functions.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the bromophenyl group.

    (5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but contains a chlorophenyl group instead of bromophenyl.

Uniqueness

The presence of the bromophenyl group in (5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

606959-22-2

Molecular Formula

C21H16BrN3O3S

Molecular Weight

470.3 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H16BrN3O3S/c1-3-10-28-16-9-4-13(11-17(16)27-2)12-18-20(26)25-21(29-18)23-19(24-25)14-5-7-15(22)8-6-14/h3-9,11-12H,1,10H2,2H3/b18-12+

InChI Key

RFPOEDMXGYBKNL-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.